2,2-Difluoroethyl trifluoroacetate

Vue d'ensemble

Description

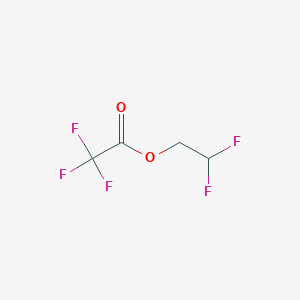

2,2-Difluoroethyl trifluoroacetate is a chemical compound with the molecular formula C4H2F6O2. It is an ester derived from trifluoroacetic acid and 2,2-difluoroethanol. This compound is known for its unique properties, including high volatility and significant reactivity, making it useful in various chemical processes and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Difluoroethyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with 2,2-difluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of trifluoroacetic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Difluoroethyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and a strong acid or base to yield trifluoroacetic acid and 2,2-difluoroethanol.

Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.

Common Reagents and Conditions

Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide), reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.

Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dichloromethane), ambient temperature.

Major Products Formed

Hydrolysis: Trifluoroacetic acid and 2,2-difluoroethanol.

Reduction: 2,2-Difluoroethanol.

Substitution: Corresponding amides or thioesters.

Applications De Recherche Scientifique

Drug Development

DFTFA is utilized in the synthesis of difluoromethyl-containing pharmaceuticals. The incorporation of difluoromethyl groups into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles. For instance, difluoromethylation has been shown to improve the metabolic stability of certain drug candidates while maintaining or enhancing their biological activity .

Case Study:

A notable application was reported in the synthesis of a novel class of antiviral agents where DFTFA was employed to introduce difluoromethyl groups into the molecular structure, resulting in compounds with improved efficacy against viral infections .

Pesticide Formulation

In agrochemical applications, DFTFA serves as an intermediate for synthesizing fluorinated pesticides. Fluorinated compounds often exhibit enhanced biological activity and stability in environmental conditions compared to their non-fluorinated counterparts.

Case Study:

Research highlighted the use of DFTFA in developing a new herbicide that demonstrated increased selectivity and potency against target weeds while minimizing harm to non-target species .

Polymer Synthesis

DFTFA is also explored in materials science for its potential in synthesizing fluorinated polymers. These polymers often possess unique properties such as chemical resistance, thermal stability, and low surface energy.

Application Example:

Fluorinated polymers derived from DFTFA have been studied for use in coatings that require high durability and resistance to harsh chemicals. The incorporation of difluoroethyl groups into polymer backbones has been shown to improve performance characteristics significantly .

Reagent for Fluorination Reactions

DFTFA acts as a reagent in various fluorination reactions, including trifluoromethylation and difluoromethylation processes. It has been successfully used to introduce fluorinated groups into organic molecules via nucleophilic substitution reactions.

Data Table: Applications of DFTFA in Synthetic Reactions

Mécanisme D'action

The mechanism of action of 2,2-difluoroethyl trifluoroacetate involves its reactivity as an ester. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. For example, in hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of an acid and an alcohol.

Comparaison Avec Des Composés Similaires

2,2-Difluoroethyl trifluoroacetate can be compared with other similar compounds, such as:

2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with three fluorine atoms on the ethyl group instead of two. It has different reactivity and applications.

Ethyl trifluoroacetate: Lacks the fluorine atoms on the ethyl group, resulting in different chemical properties and reactivity.

Methyl trifluoroacetate: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of fluorine atoms, which imparts distinct reactivity and properties compared to its analogs.

Activité Biologique

2,2-Difluoroethyl trifluoroacetate (DFE-TFA) is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂. It is an ester derived from trifluoroacetic acid and 2,2-difluoroethanol. Due to its unique chemical properties, including high volatility and reactivity, DFE-TFA has garnered attention in various fields, particularly in medicinal chemistry and biochemistry.

Targets of Action

DFE-TFA primarily interacts with heteroatom nucleophiles such as thiols, amines, and alcohols. The compound acts through a process known as electrophilic 2,2-difluoroethylation, which involves the transfer of the difluoroethyl group to these nucleophiles.

Biochemical Interactions

DFE-TFA has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of various organic compounds. The interaction often results in the formation of intermediate complexes that facilitate biochemical transformations.

Cellular Effects

DFE-TFA influences cellular functions by affecting several signaling pathways and gene expressions. Research indicates that it can alter the expression of genes involved in metabolic pathways, impacting overall cellular metabolism. For instance, at varying doses in animal models, lower concentrations exhibit minimal toxicity while higher doses lead to adverse effects such as liver hypertrophy.

Pharmacokinetics

The lipophilic nature of DFE-TFA, combined with its fluorine content, contributes to its metabolic stability. This stability is crucial for its pharmacokinetic profile, influencing absorption and distribution within biological systems. Studies suggest that DFE-TFA's stability can vary under different environmental conditions, affecting its long-term efficacy.

Research Applications

DFE-TFA has several notable applications in scientific research:

- Organic Synthesis : It is used as a reagent for preparing various fluorinated compounds.

- Enzyme-Catalyzed Reactions : DFE-TFA serves as a substrate in studying enzyme-catalyzed reactions involving esters.

- Pharmaceutical Development : Its potential use in synthesizing pharmaceutical intermediates is under investigation, particularly for drug development .

Synthesis and Functionalization

Recent studies have demonstrated the successful application of DFE-TFA in late-stage functionalization of drug targets. For example:

- The difluoroethylation of Captopril (an antihypertensive drug) yielded a product with a 45% yield .

- A study reported the selective functionalization of 2-mercaptopyridine using DFE-TFA, confirming the compound's utility in complex organic syntheses .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₄H₂F₆O₂ |

| Mechanism of Action | Electrophilic 2,2-difluoroethylation of heteroatom nucleophiles |

| Key Targets | Cytochrome P450 enzymes; various nucleophiles (thiols, amines) |

| Cellular Effects | Alters gene expression; impacts metabolic pathways; dose-dependent toxicity |

| Applications | Organic synthesis; enzyme studies; pharmaceutical intermediates |

Propriétés

IUPAC Name |

2,2-difluoroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFYLLCVNOHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631332 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-84-5 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.